molecular formula C18H10N2OS2 B161205 2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile CAS No. 868592-56-7

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

Cat. No. B161205
CAS RN: 868592-56-7
M. Wt: 334.4 g/mol
InChI Key: KLFRZDOQQDHVSS-UHFFFAOYSA-N
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Description

{[50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile, commonly known as NIAD-4, is a fluorescent marker used primarily for the detection of amyloid fibrils. Amyloid fibrils are associated with various neurodegenerative diseases, including Alzheimer’s disease. NIAD-4 is known for its high emission at wavelengths greater than 600 nanometers and its ability to rapidly cross the blood-brain barrier, making it a promising tool for in vivo imaging .

Scientific Research Applications

NIAD-4 has several scientific research applications, including:

    Chemistry: NIAD-4 is used as a fluorescent probe for studying the photophysical properties of amyloid fibrils.

    Biology: In biological research, NIAD-4 is used to detect amyloid fibrils in vitro and in vivo, aiding in the study of neurodegenerative diseases.

    Medicine: NIAD-4 is used in medical research to develop diagnostic tools for early detection of Alzheimer’s disease and other amyloid-related conditions.

    Industry: In the pharmaceutical industry, NIAD-4 is used in the development of drugs targeting amyloid fibrils

Mechanism of Action

The mechanism of action of NIAD-4 involves its binding to amyloid fibrils. Upon binding, NIAD-4 undergoes a conformational change that enhances its fluorescence. This fluorescence enhancement is due to the formation of intermolecular hydrogen bonds and the restriction of intramolecular rotations, which increase the quantum yield of the compound. The molecular targets of NIAD-4 are the amyloid fibrils, and the pathways involved include the diffusion of NIAD-4 into the hydrophobic voids of the fibrils .

Preparation Methods

The synthesis of NIAD-4 involves several steps, starting with the preparation of the core structure, which includes the bithienyl and hydroxyphenyl groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

NIAD-4 undergoes several types of chemical reactions, including:

    Oxidation: NIAD-4 can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

NIAD-4 is compared with other similar compounds, such as NIAD-11 and NIAD-16. These compounds share a similar core structure but have different functional groups that affect their photophysical properties and binding affinities. For example:

The uniqueness of NIAD-4 lies in its balance of high fluorescence emission, rapid blood-brain barrier penetration, and strong binding affinity to amyloid fibrils, making it a versatile and effective tool for amyloid detection .

properties

IUPAC Name

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRZDOQQDHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430674
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868592-56-7
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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